

2-Pentadecanone in ethanol-induced gastric ulcer model

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Compound Focus: 2-Pentadecanone

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Cat. No.: S573501

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Experimental Data Summary

The table below summarizes the key quantitative findings from the primary study on **2-pentadecanone**:

Parameter	Negative Control (Ethanol only)	Low Dose (10 mg/kg)	High Dose (20 mg/kg)	Positive Control (Omeprazole 20 mg/kg)
Ulcer Inhibition (%)	(Baseline)	Significant reduction reported [1]	Significant reduction reported [1]	Significant reduction reported [1]
Gastric Mucus Content	Low	Increased	Increased (greater than low dose)	Increased [1]
Gastric Juice Acidity	High (Low pH)	Reduced	Reduced	Reduced [1]
Antioxidant Enzymes (SOD, CAT)	Low	Increased	Increased (greater than low dose)	Increased [1]

Parameter	Negative Control (Ethanol only)	Low Dose (10 mg/kg)	High Dose (20 mg/kg)	Positive Control (Omeprazole 20 mg/kg)
Lipid Peroxidation (MDA)	High	Decreased	Decreased (greater than low dose)	Decreased [1]
Protein Expression (HSP70)	Down-regulated	Up-regulated	Up-regulated (greater than low dose)	Modulated [1]
Protein Expression (Bax)	Up-regulated	Down-regulated	Down-regulated (greater than low dose)	Modulated [1]

Note: The original publication states significant changes for treatment groups compared to the negative control but does not provide all exact numerical values [1].

Detailed Experimental Protocol

This section outlines the methodology for evaluating the gastroprotective effect of **2-pentadecanone** in an ethanol-induced rat model [1].

Test System and Ethical Considerations

- **Animals:** Male Sprague-Dawley rats (weight range 180-220 g).
- **Housing:** Standard laboratory conditions (12 h light/dark cycle, room temperature, ad libitum access to water and standard pellet diet).
- **Ethics:** The protocol requires prior approval from an Institutional Animal Ethics Committee.

Acute Oral Toxicity Test

- **Purpose:** To confirm the safety of **2-pentadecanone**.
- **Procedure:**

- Rats are fasted overnight (water allowed).
- A single dose of **300 mg/kg** of **2-pentadecanone** is administered orally to the test group (n=6).
- The control group receives the vehicle (5% Tween 20, 5 mL/kg).
- Animals are observed for **14 days** for any signs of toxicity or mortality.
- On day 14, collect blood for biochemical analysis (liver and kidney function tests) and harvest organs for histological examination.

Ethanol-Induced Gastric Ulcer Model

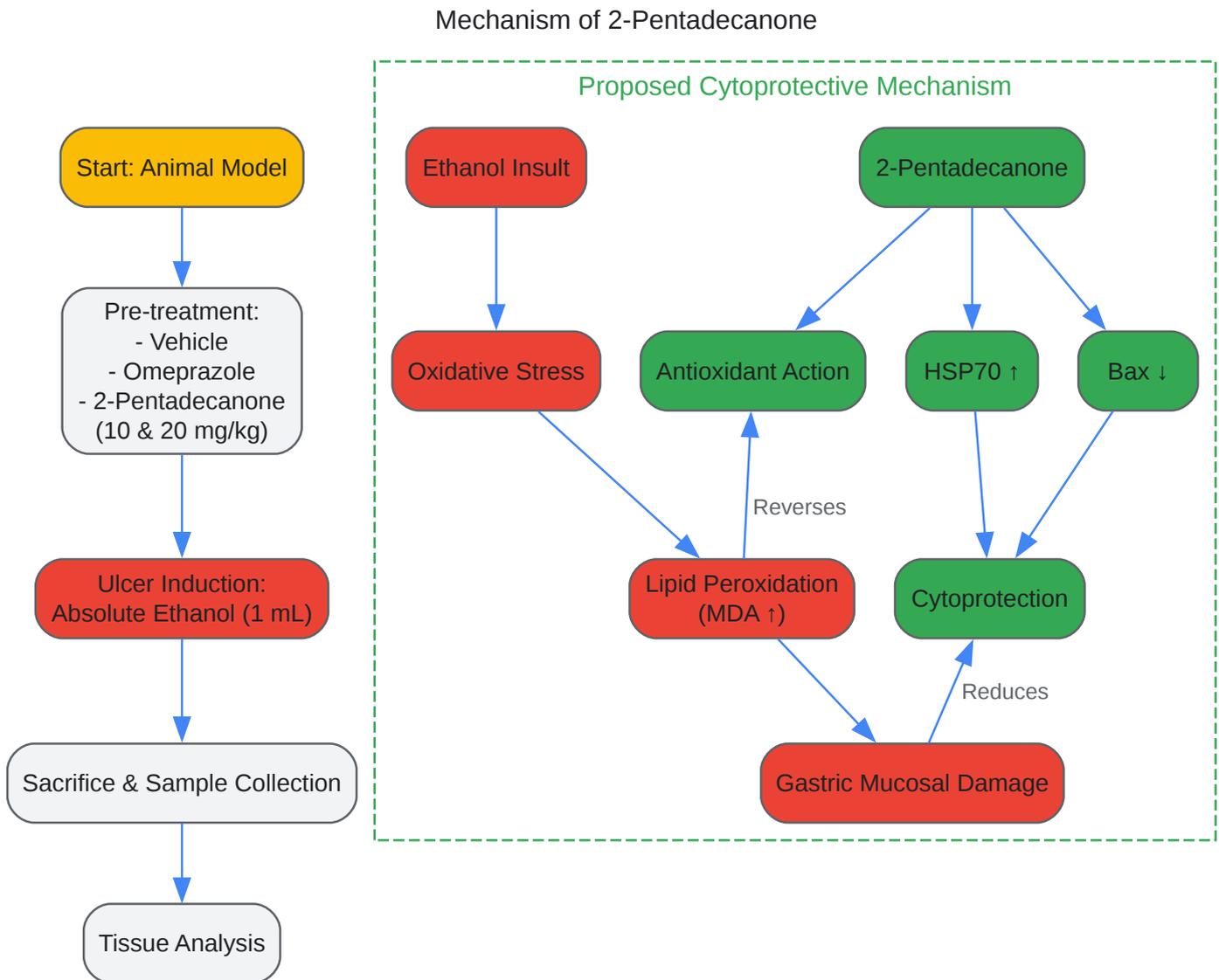
- **Purpose:** To evaluate the gastroprotective activity.
- **Grouping and Pre-treatment:** Fast 24 rats for 24 hours and divide into 4 groups (n=6):
 - **Group 1 (Negative Control):** 5% Tween 20 (5 mL/kg).
 - **Group 2 (Positive Control):** Omeprazole (20 mg/kg in 5% Tween 20).
 - **Group 3 (Low Dose): 2-Pentadecanone** (10 mg/kg).
 - **Group 4 (High Dose): 2-Pentadecanone** (20 mg/kg).
- **Ulcer Induction:** One hour after pre-treatment, administer **1 mL of absolute ethanol** orally to all rats.
- **Sacrifice and Sample Collection:** One hour after ethanol administration, euthanize rats. Immediately dissect out the stomachs, open along the greater curvature, and rinse with saline. Stomachs can be photographed for macroscopic analysis and then preserved in **10% buffered formalin** for further histological and biochemical studies.

Macroscopic and Biochemical Analysis

- **Ulcer Index (UI) & Inhibition (I%):** Examine stomachs for hemorrhagic lesions. Measure the length and width (mm) of all lesions under a dissecting microscope. Calculate the ulcer area and the percentage of ulcer inhibition.
- **Mucus and pH:** Gently scrape and weigh the gastric mucus. Measure the pH of gastric juice using a pH meter.
- **Tissue Homogenate Analysis:** Homogenize preserved gastric tissue. Use commercial kits to assess:
 - **Antioxidant enzymes:** Superoxide dismutase (SOD) and Catalase (CAT) activity.
 - **Oxidative stress marker:** Malondialdehyde (MDA) level.
 - **Protective mediator:** Nitric oxide (NO) level.
- **Histology and Immunohistochemistry:** Process fixed tissue sections for staining (e.g., H&E) to examine histological damage. Perform IHC to visualize and semi-quantify the expression of **HSP70** and **Bax** proteins.

Mechanism of Action Workflow

The diagram below illustrates the experimental workflow and the proposed mechanism by which **2-pentadecanone** exerts its gastroprotective effects.



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Key Insights for Researchers

- **Safety Profile:** The acute toxicity test established a **no-observed-adverse-effect-level (NOAEL)** at 300 mg/kg, indicating a wide safety margin for the effective doses (10-20 mg/kg) [1].
- **Multi-faceted Mechanism:** **2-Pentadecanone**'s efficacy stems from a combination of **enhancing endogenous antioxidant defenses, reducing oxidative damage, and modulating cell survival pathways** [1].
- **Broader Context:** Related compounds like **6,10,14-trimethyl-2-pentadecanone** and **Phytol** have also been identified in other medicinal plants and show similar gastroprotective properties, suggesting a potentially valuable class of bioactive ketones [2] [3].

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